Spectroscopic Characterization of 2-(Ethoxymethylene)indane-1,3-dione: A Comprehensive Guide to NMR, IR, and MS Analysis
Spectroscopic Characterization of 2-(Ethoxymethylene)indane-1,3-dione: A Comprehensive Guide to NMR, IR, and MS Analysis
Executive Summary
2-(Ethoxymethylene)indane-1,3-dione (EMID) is a highly reactive, privileged building block utilized extensively in the synthesis of fused heterocycles such as pyrimidines, triazoles, and other biologically active scaffolds [1]. The molecule features a rigid indane-1,3-dione core conjugated with an exocyclic ethoxymethylene group, creating a pronounced "push-pull" electronic system. This technical guide provides an in-depth analysis of the spectroscopic properties (NMR, IR, and MS) of EMID, detailing the physical causality behind its unique spectral signatures and providing self-validating experimental protocols for analytical chemists and drug development professionals.
Structural & Electronic Profiling
The structural uniqueness of EMID lies in its highly polarized exocyclic C=C bond. The electron-donating ethoxy group ("push") and the two strongly electron-withdrawing carbonyl groups ("pull") facilitate extensive π -electron delocalization. This push-pull effect dictates the molecule's physical chemistry [2]. The resonance structures lead to a partial positive charge on the ethoxy oxygen and a partial negative charge on the C2 carbon of the indane ring, which profoundly impacts its nuclear shielding and vibrational modes.
Fig 1. Experimental workflow for the synthesis and spectroscopic validation of EMID.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Causality in NMR Shifts
The 1 H and 13 C NMR spectra of EMID are defined by the extreme deshielding of the vinylic proton and the specific splitting of the ethoxy group [2].
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Vinylic Proton (=CH-O): Appears as a sharp singlet at ~7.85 ppm. The extreme downfield shift is caused by its β -position relative to two rigid carbonyls, which severely deplete its electron density via resonance.
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Ethoxy Group: The methylene (-CH 2 -) protons appear as a quartet at ~4.45 ppm, which is significantly more deshielded than a typical aliphatic ether (~3.5 ppm). This occurs because the oxygen lone pairs are heavily delocalized into the electron-deficient vinylic system, reducing the electron density around the adjacent methylene protons.
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Aromatic Protons: The four protons of the indane core appear as a tightly coupled multiplet between 7.80 - 8.00 ppm. The rigid, planar nature of the indane-1,3-dione core places these protons directly in the deshielding cone of the adjacent carbonyls[3].
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13 C Push-Pull Evidence: The =CH-O carbon is highly deshielded (~167.5 ppm) due to direct attachment to oxygen and conjugation. Conversely, the C2 carbon ( α to the carbonyls) is unusually shielded for an sp 2 carbon (~112.0 ppm) due to the accumulation of electron density from the push-pull resonance [2].
Quantitative NMR Data Summary
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| 1 H | 1.45 | Triplet ( J=7.1 Hz) | 3H | -CH 3 (Ethoxy) |
| 1 H | 4.45 | Quartet ( J=7.1 Hz) | 2H | -CH 2 -O- (Ethoxy) |
| 1 H | 7.80 - 8.00 | Multiplet | 4H | Ar-H (Indane core) |
| 1 H | 7.85 | Singlet | 1H | =CH-O (Vinylic) |
| 13 C | 15.2 | Singlet | 1C | -CH 3 |
| 13 C | 74.5 | Singlet | 1C | -CH 2 -O- |
| 13 C | 112.0 | Singlet | 1C | C2 (Indane core, α to C=O) |
| 13 C | 122.8, 123.1, 134.8, 135.2 | Singlets | 4C | Ar-CH (Indane core) |
| 13 C | 139.8, 140.5 | Singlets | 2C | Ar-C (Quaternary bridgehead) |
| 13 C | 167.5 | Singlet | 1C | =CH-O (Vinylic) |
| 13 C | 189.0, 191.0 | Singlets | 2C | C=O (C1, C3 Carbonyls) |
Protocol: High-Resolution NMR Acquisition
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Sample Preparation: Dissolve 15 mg of highly purified EMID in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Instrument Tuning: Tune the NMR probe to exactly 400.13 MHz for 1 H and 100.61 MHz for 13 C. Ensure the sample is spun at 20 Hz to eliminate spinning sidebands.
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Self-Validation Step: Calibrate the spectrum using the residual CHCl 3 solvent peak at 7.26 ppm ( 1 H) and the central triplet at 77.16 ppm ( 13 C) to ensure absolute chemical shift accuracy before integrating the push-pull vinylic signals.
Infrared (IR) Spectroscopy
Vibrational Causality
The IR spectrum of EMID is dominated by the vibrational modes of the conjugated 1,3-dione system and the highly polarized double bond. The 1,3-dione system typically exhibits split symmetric and asymmetric C=O stretching. Because the exocyclic C=C bond is highly polarized, its dipole moment changes drastically during vibration, resulting in an exceptionally strong absorption at ~1610 cm −1 .
Quantitative IR Data Summary
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Assignment |
| 2985, 2935 | Weak | ν (C-H) | Aliphatic C-H stretch (Ethoxy) |
| 1725 | Strong | ν (C=O) | Asymmetric carbonyl stretch |
| 1685 | Strong | ν (C=O) | Symmetric carbonyl stretch (Conjugated) |
| 1610 | Very Strong | ν (C=C) | Polarized exocyclic C=C stretch |
| 1550, 1450 | Medium | ν (C=C) | Aromatic ring stretches |
| 1240, 1160 | Strong | ν (C-O-C) | Asymmetric/Symmetric ether stretches |
Protocol: ATR-FTIR Analysis
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Background Acquisition: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm −1 resolution) to account for atmospheric CO 2 and moisture.
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Measurement: Place 2-3 mg of solid EMID directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate contact.
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Self-Validation Step: Verify that the baseline is flat and the maximum absorbance of the 1610 cm −1 peak does not exceed 1.2 A.U. to prevent photometric distortion and peak broadening.
Mass Spectrometry (MS)
Fragmentation Logic
Electron Ionization (EI) MS at 70 eV provides a robust fragmentation fingerprint for EMID. The rigid, highly conjugated structure yields a stable molecular ion [M] ∙+ at m/z 202. The most characteristic primary cleavage is the loss of ethylene (C 2 H 4 , 28 Da) from the ethoxy group via a McLafferty-type rearrangement, yielding an intense fragment at m/z 174.
Fig 2. Primary electron ionization (EI) mass spectrometry fragmentation pathways of EMID.
Quantitative MS Data Summary
| m/z Ratio | Relative Abundance | Ion Type | Neutral Loss |
| 202 | 65% | [M] ∙+ | None (Molecular Ion) |
| 174 | 100% | [M - C 2 H 4 ] ∙+ | - 28 Da (Ethylene) |
| 157 | 15% | [M - OEt] + | - 45 Da (Ethoxy radical) |
| 146 | 40% | [C 9 H 6 O 2 ] ∙+ | - 56 Da (from M) / - 28 Da (from 174) |
| 104 | 35% | [C 7 H 4 O] ∙+ | - 42 Da (Ketene from 146) |
| 76 | 25% | [C 6 H 4 ] ∙+ | - 28 Da (CO from 104) |
Protocol: GC-MS / EI-MS Methodology
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Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure accurate mass calibration and optimal lens voltages across the m/z 50-600 range.
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Injection: Inject 1 µL of a 1 mg/mL solution of EMID (dissolved in GC-grade dichloromethane) into the inlet set at 250 °C with a split ratio of 1:50.
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Self-Validation Step: Verify the presence of the m/z 202 molecular ion with the correct isotopic distribution (the M+1 peak at m/z 203 must be approximately 13% the intensity of the M peak, corresponding to the natural abundance of 13 C across 12 carbon atoms).
References
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Grajou, L., et al. "Indane-1,3-Dione: From Synthetic Strategies to Applications." Molecules, 2021. URL:[Link]
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Kleinpeter, E., et al. "Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study." The Journal of Organic Chemistry, 2004. URL:[Link]
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Mitka, K., et al. "Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents." Croatica Chemica Acta, 2009. URL:[Link]
